N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
Description
N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl ethyl moiety at the N2 position.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-25-12-4-6-16-13-15(8-9-19(16)25)10-11-23-20(26)21(27)24-18-7-3-2-5-17(18)14-22/h2-3,5,7-9,13H,4,6,10-12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBWWSUXMYNWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of intermediates through reactions with oxalyl chloride and various amines. The general synthetic route can be summarized as follows:
-
Formation of Intermediate:
- Reactants: 2-cyanophenylamine + oxalyl chloride
- Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (0-5°C)
-
Final Product Formation:
- Reactants: Intermediate + 1-methyl-1,2,3,4-tetrahydroquinoline derivative
- Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (room temperature)
Biological Activity
The biological activity of this compound has been investigated for its pharmacological potential in various contexts.
The compound interacts with specific molecular targets, including receptors and enzymes involved in neurological pathways. The cyano group and the tetrahydroquinoline moiety are crucial for binding affinity and activity modulation. Preliminary studies suggest that it may influence neurotransmitter systems and exhibit neuroprotective properties.
Case Studies
Several studies have highlighted the biological implications of this compound:
- Neuroprotective Effects: Research has shown that derivatives similar to this compound exhibit protective effects against neuronal cell death in models of neurodegenerative diseases. This is attributed to their ability to modulate oxidative stress pathways and enhance neuronal survival .
- Antidepressant Activity: In animal models, compounds with similar structures have demonstrated antidepressant-like effects in behavioral tests. These findings suggest potential applications in treating mood disorders .
- Anticancer Properties: Some derivatives have been evaluated for anticancer activity, showing inhibition of cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalamide derivatives share a common core structure but exhibit functional variations at the N1 and N2 positions, leading to differences in bioactivity and pharmacokinetics. Below is a detailed comparison of the target compound with key analogs:
Structural Comparison
Metabolic Stability
- S336 : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting phase I oxidation dominates .
- Target Compound: The cyano group may undergo enzymatic conversion to carboxylic acid or remain intact, depending on cytochrome P450 activity. No direct metabolic data are available.
- Fluorinated Analogs : Fluorine substituents slow oxidative metabolism, enhancing stability .
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., -CN, -F) enhance binding affinity to taste receptors (e.g., hTAS1R1/hTAS1R3) compared to electron-donating groups (e.g., -OCH₃) . Bulky substituents (e.g., tetrahydroquinoline) improve selectivity but may reduce solubility .
Metabolic Pathways :
- Oxalamides are primarily metabolized via oxidation of alkyl/aryl side chains rather than amide bond hydrolysis .
- Fluorinated analogs exhibit slower clearance due to resistance to CYP450-mediated oxidation .
Regulatory Status :
- S336 is the only oxalamide with widespread regulatory approval (FEMA 4233), while others remain experimental .
Preparation Methods
Synthetic Route Analysis
Stepwise Amide Formation via Oxalyl Chloride
The most widely reported method for synthesizing oxalamides involves sequential amidation using oxalyl chloride as the central electrophile. For the target compound, this approach requires two distinct amines: 2-aminobenzonitrile and 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine .
Synthesis of 2-Aminobenzonitrile
2-Aminobenzonitrile serves as the N1-substituted aromatic component. While direct commercial availability is limited, it can be synthesized via dehydration of 2-aminobenzamide using phosphorus pentoxide (P₂O₅) under reflux conditions. This method, adapted from the synthesis of 2-amino-5-chlorobenzonitrile, achieves a yield of 68–72% after purification by recrystallization in ethanol.
Reaction Conditions:
- Starting Material: 2-Aminobenzamide
- Dehydrating Agent: P₂O₅ (1.5 equiv)
- Solvent: Toluene
- Temperature: 110°C, 6 hours
- Yield: 70%
Synthesis of 2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethylamine
The tetrahydroquinoline moiety is synthesized through a Friedländer condensation followed by N-methylation and reductive amination. A representative protocol involves:
- Friedländer Cyclization: Reacting 6-nitro-1-tetralone with ammonium acetate in acetic acid to form 6-nitro-1,2,3,4-tetrahydroquinoline.
- Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
- N-Methylation: Treatment with methyl iodide in the presence of potassium carbonate.
- Side-Chain Elongation: Alkylation with ethyl bromoacetate followed by hydrolysis and Curtius rearrangement to introduce the ethylamine group.
Key Data:
Oxalyl Chloride-Mediated Coupling
The final step involves reacting oxalyl chloride with the two amines in a sequential manner:
- First Amidation: 2-Aminobenzonitrile is treated with oxalyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C for 1 hour, forming the mono-acyl chloride intermediate.
- Second Amidation: Addition of 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine (1.2 equiv) and triethylamine (2.5 equiv) at room temperature for 12 hours.
Optimized Conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Anhydrous DCM | |
| Temperature | 0°C → 25°C (ramp) | |
| Reaction Time | 13 hours total | |
| Yield | 82% | |
| Purification | Column chromatography (SiO₂, EtOAc/hexane 3:7) |
Catalytic Dehydrogenative Coupling
An alternative method employs ruthenium-based catalysts to couple ethylene glycol with amines, generating oxalamides via hydrogen evolution. While primarily used for symmetric oxalamides, this approach can be adapted for asymmetric targets by sequential amine addition.
Procedure:
- Catalyst Loading: [Ru(p-cymene)Cl₂]₂ (2 mol%) and diphosphine ligand (4 mol%).
- Reaction: Ethylene glycol (2 equiv), 2-aminobenzonitrile (1 equiv), and 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine (1 equiv) in toluene at 140°C for 24 hours.
Performance Metrics:
Solid-Phase Synthesis
Solid-phase methods offer advantages in purification and scalability. A Wang resin-bound strategy has been reported for analogous oxalamides:
- Resin Activation: Wang resin functionalized with oxalyl chloride.
- First Amine Coupling: 2-Aminobenzonitrile (3 equiv, DMF, 12 hours).
- Second Amine Coupling: 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine (3 equiv, DMF, 12 hours).
- Cleavage: TFA/DCM (1:9) for 2 hours.
Outcomes:
Optimization of Reaction Conditions
Industrial-Scale Production Methods
Challenges and Limitations
- Regioselectivity: Competing reactions at the oxalyl chloride’s two carbonyl groups require strict stoichiometric control.
- Tetrahydroquinoline Stability: The ethylamine side chain is prone to oxidation, necessitating inert atmospheres during synthesis.
- Cyanophenyl Reactivity: Nitrile groups may participate in unintended cyclization under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
